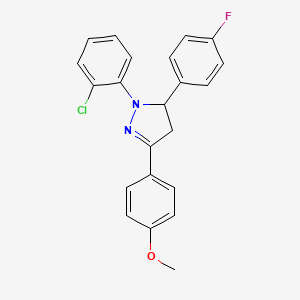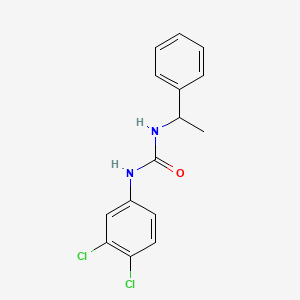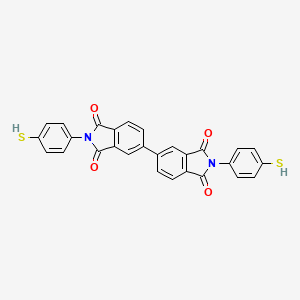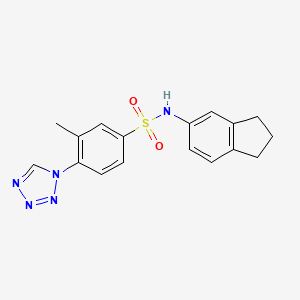![molecular formula C10H21KN2O6S B5140340 potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate, also known as PMSF-K, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins in biological samples.
作用機序
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate works by irreversibly inhibiting serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate reacts with the active site of the protease, forming a covalent bond and inactivating the enzyme. This prevents the protease from degrading proteins in the sample.
Biochemical and Physiological Effects:
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has no direct biochemical or physiological effects on cells or tissues. However, its use in preventing protease degradation can have indirect effects on downstream assays and experiments. For example, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can improve the accuracy and reproducibility of protein quantification assays, such as Western blotting and ELISA.
実験室実験の利点と制限
One advantage of using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate as a protease inhibitor is its broad specificity. It can inhibit a wide range of serine proteases, making it useful in many different types of experiments. Another advantage is its stability in solution, which allows it to be stored for long periods of time. However, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has some limitations. It is not effective against other types of proteases, such as cysteine proteases or metalloproteases. Additionally, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be toxic to cells at high concentrations, so care must be taken to use it at appropriate concentrations.
将来の方向性
There are several potential future directions for research on potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate. One area of interest is developing new protease inhibitors with improved specificity and potency. Another area is studying the effects of potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate on different types of cells and tissues, to better understand its indirect effects on downstream assays. Finally, there is potential for using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate in new applications, such as in drug discovery or in the development of new diagnostic tools.
合成法
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be synthesized by reacting potassium hydroxide with 2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl methyl sulfone. The reaction is carried out in a solvent such as water or methanol, and the product is obtained by filtration and drying.
科学的研究の応用
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins in biological samples, such as cell lysates, tissue homogenates, and purified protein preparations. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is commonly used in studies of protein-protein interactions, enzyme kinetics, and protein structure.
特性
IUPAC Name |
potassium;N-[2-hydroxy-3-(2-morpholin-4-ylethoxy)propyl]-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S.K/c1-11(19(14,15)16)8-10(13)9-18-7-4-12-2-5-17-6-3-12;/h10,13H,2-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXUCARCDPWBT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCCN1CCOCC1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21KN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)

![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)